molecular formula C8H10N4S B1276449 4-Aminobenzaldehyde thiosemicarbazone CAS No. 6957-91-1

4-Aminobenzaldehyde thiosemicarbazone

Cat. No. B1276449
CAS RN: 6957-91-1
M. Wt: 194.26 g/mol
InChI Key: MYWZDHHBMWNLCN-WZUFQYTHSA-N
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Description

P-Aminobenzaldehyde thiosemicarbazone is a derivative of thiosemicarbazone . Thiosemicarbazones are organosulfur compounds that are usually produced by the condensation of a thiosemicarbazide with an aldehyde or ketone . They have been found to have medicinal properties, including antiviral and antibiotic properties .


Synthesis Analysis

Thiosemicarbazones are synthesized by the condensation reaction of thiosemicarbazide with aldehydes . A series of novel thiosemicarbazone analogs were synthesized and evaluated for their cytotoxic activities .


Molecular Structure Analysis

The structure-activity relationships (SARs) of all compounds indicated that all the substituents at the C-8 position of thiochromanone thiosemicarbazone analogs displayed potent activity against at least one type of cancer cells .


Chemical Reactions Analysis

Thiosemicarbazone-based organocatalysis was demonstrated on both tetrahydropyranylation and 2-deoxygalactosylation reactions . The organocatalysts were optimized using kinetics-based selection . The first use of thiosemicarbazone-based organocatalysis was demonstrated on both tetrahydropyranylation and 2-deoxygalactosylation reactions .


Physical And Chemical Properties Analysis

Thiosemicarbazones have a wide range of physical and electrochemical properties such as potentiometric sensor against many metals . Electronic properties including natural bond orbital (NBO) analysis, frontier molecular orbitals (FMOs) analysis, spectroscopic FT-IR data and NLO properties were calculated using the same M06/6–31 + G(d,p) level of theory .

Scientific Research Applications

Antiviral Activity

p-Aminobenzaldehyde thiosemicarbazone (MC2343) has demonstrated significant antiviral activity, particularly against the vaccinia virus. Studies have shown that it can delay death and increase survival rates in infected chick embryos and mice. This compound has been less effective against other agents like meningopneumonitis and swine influenza virus (Hamre, Bernstein, & Donovick, 1950; Bauer, 1955).

Antibacterial and Anticancer Activity

p-Aminobenzaldehyde thiosemicarbazone derivatives have shown potential in antimicrobial and anticancer activities. For example, certain hydroxamate derivatives have exhibited significant activity against various bacterial strains and fungi, as well as potent anticancer properties (Kulandaivelu et al., 2011).

Antileukemic Activity

Early investigations into thiosemicarbazones, including p-Aminobenzaldehyde thiosemicarbazone, revealed their potential for antileukemic activity. This discovery stemmed from their ability to inhibit virus multiplication, which involves synthesis of nucleoprotein (Brockman, Thomson, Bell, & Skipper, 1956).

Copper(II) Complexes

Studies have also focused on copper(II) complexes of thiosemicarbazones, which have shown increased activity in cell destruction and inhibition of DNA synthesis compared to the uncomplexed ligand. Such complexes are investigated for their potential cytotoxicity and DNA synthesis inhibitory activity (Pogni et al., 2000).

Tyrosinase Inhibition

Derivatives of p-Aminobenzaldehyde thiosemicarbazone have been synthesized and evaluated for their inhibition activities on mushroom tyrosinase, showing significant inhibitory effects. These compounds could provide a basis for new food preservatives and cosmetic additives (Chen et al., 2012).

Tuberculostatic Activity

Some thiosemicarbazones of heterocyclic aldehydes, including p-Aminobenzaldehyde thiosemicarbazone, have shown in vivo tuberculostatic activity. This discovery aligns with earlier reports by French and American research groups on the effectiveness of similar compounds in treating tuberculosis (Hagenbach & Gysin, 1952).

Fluorescent Chemosensor

p-Dimethylaminobenzaldehyde thiosemicarbazone, a fluorescent chemosensor, has been synthesized and characterized for potential applications in detecting specific metal ions, like mercury(II), in various environments (Trzesowska-Kruszynska, 2014).

Mechanism of Action

Thiosemicarbazones have a wide clinical antitumor spectrum with efficacy in various tumor types . The mechanism of compound 4c induced MCF-7 cell apoptosis was preliminarily investigated through cell cycle, Annexin V-FITC/PI staining, and ROS assays, indicating that compound 4c may exert its anticancer property through ROS-mediated apoptosis .

Safety and Hazards

The safety data sheet for p-Dimethylaminobenzaldehyde, a related compound, indicates that it is harmful if swallowed and recommends using standard procedures for work with chemicals .

Future Directions

In addition, it is aimed to determine thiosemicarbazone derivatives that show higher cytotoxic activity than Imatinib in cancer cell lines with cell viability test, and to be beneficial for more comprehensive studies and scientific literature that can be performed in the future .

properties

{ "Design of the Synthesis Pathway": "The synthesis of p-Aminobenzaldehyde thiosemicarbazone can be achieved through the reaction of p-Aminobenzaldehyde with thiosemicarbazide in the presence of a suitable catalyst.", "Starting Materials": [ "p-Aminobenzaldehyde", "Thiosemicarbazide", "Catalyst (such as hydrochloric acid or acetic acid)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve p-Aminobenzaldehyde and thiosemicarbazide in a suitable solvent.", "Add a suitable catalyst to the reaction mixture.", "Heat the reaction mixture under reflux for several hours.", "Allow the reaction mixture to cool and filter the resulting solid.", "Wash the solid with a suitable solvent and dry it under vacuum.", "The resulting product is p-Aminobenzaldehyde thiosemicarbazone." ] }

CAS RN

6957-91-1

Molecular Formula

C8H10N4S

Molecular Weight

194.26 g/mol

IUPAC Name

[(Z)-(4-aminophenyl)methylideneamino]thiourea

InChI

InChI=1S/C8H10N4S/c9-7-3-1-6(2-4-7)5-11-12-8(10)13/h1-5H,9H2,(H3,10,12,13)/b11-5-

InChI Key

MYWZDHHBMWNLCN-WZUFQYTHSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N\NC(=S)N)N

SMILES

C1=CC(=CC=C1C=NNC(=S)N)N

Canonical SMILES

C1=CC(=CC=C1C=NNC(=S)N)N

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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